N-cyclopropyl-N~2~-(dimethylsulfamoyl)-N~2~-phenylglycinamide
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Overview
Description
N-cyclopropyl-N~2~-(dimethylsulfamoyl)-N~2~-phenylglycinamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclopropyl group, a dimethylsulfamoyl group, and a phenylglycinamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N~2~-(dimethylsulfamoyl)-N~2~-phenylglycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropylamine: Cyclopropylamine is synthesized through the reaction of cyclopropyl bromide with ammonia.
Introduction of the dimethylsulfamoyl group: The cyclopropylamine is then reacted with dimethylsulfamoyl chloride in the presence of a base such as triethylamine to form N-cyclopropyl-N-(dimethylsulfamoyl)amine.
Coupling with phenylglycine: The final step involves coupling N-cyclopropyl-N-(dimethylsulfamoyl)amine with phenylglycine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N~2~-(dimethylsulfamoyl)-N~2~-phenylglycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylsulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or sulfonamides.
Scientific Research Applications
N-cyclopropyl-N~2~-(dimethylsulfamoyl)-N~2~-phenylglycinamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N~2~-(dimethylsulfamoyl)-N~2~-phenylglycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropyl group and dimethylsulfamoyl group play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- N-cyclopropyl-N~2~-[(2,4-dibromophenyl)sulfonyl]glycinamide
- N-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Uniqueness
N-cyclopropyl-N~2~-(dimethylsulfamoyl)-N~2~-phenylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and binding affinity, while the dimethylsulfamoyl group contributes to its solubility and reactivity.
Properties
Molecular Formula |
C13H19N3O3S |
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Molecular Weight |
297.38 g/mol |
IUPAC Name |
N-cyclopropyl-2-[N-(dimethylsulfamoyl)anilino]acetamide |
InChI |
InChI=1S/C13H19N3O3S/c1-15(2)20(18,19)16(12-6-4-3-5-7-12)10-13(17)14-11-8-9-11/h3-7,11H,8-10H2,1-2H3,(H,14,17) |
InChI Key |
GNXYLXAQNCDKSN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)NC1CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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